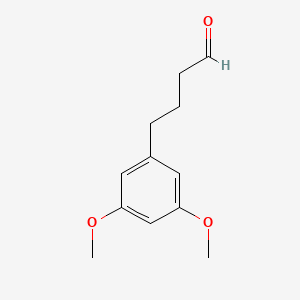
1-(2,4-Difluoro-3-methoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or the use of other reducing agents that offer higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired production scale.
化学反应分析
Types of Reactions: 1-(2,4-Difluoro-3-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2,4-Difluoro-3-methoxybenzaldehyde or 2,4-Difluoro-3-methoxybenzoic acid.
Reduction: 1-(2,4-Difluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2,4-Difluoro-3-methoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects. The methoxy group can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
相似化合物的比较
1-(2,4-Difluorophenyl)ethanol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)ethanol: Contains two methoxy groups instead of fluorine atoms, leading to different chemical and biological properties.
1-(2,4-Dichlorophenyl)ethanol:
Uniqueness: 1-(2,4-Difluoro-3-methoxyphenyl)ethanol is unique due to the combination of fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC 名称 |
1-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-5,12H,1-2H3 |
InChI 键 |
WPBUSFBUXLSVLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)F)OC)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)









![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)

aminehydrochloride](/img/structure/B13611292.png)

